4-(6-Piperazin-1-yl-4-trifluoromethyl-pyridin-2-yl)-morpholine
Overview
Description
4-(6-Piperazin-1-yl-4-trifluoromethyl-pyridin-2-yl)-morpholine is a complex organic compound that features a morpholine ring attached to a pyridine ring, which is further substituted with a piperazine group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Piperazin-1-yl-4-trifluoromethyl-pyridin-2-yl)-morpholine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine ring: Starting with a suitable pyridine precursor, the trifluoromethyl group can be introduced via electrophilic substitution.
Attachment of the piperazine group: This can be achieved through nucleophilic substitution reactions where the piperazine ring is introduced to the pyridine ring.
Formation of the morpholine ring: The final step involves the formation of the morpholine ring, which can be done through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and morpholine rings.
Reduction: Reduction reactions might be less common but could involve the reduction of any nitro groups if present.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Could be investigated for its pharmacological properties, such as binding to specific receptors or enzymes.
Industry: Possible applications in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might act by binding to specific receptors or enzymes, thereby modulating their activity. The trifluoromethyl group could enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
4-(4-Trifluoromethyl-pyridin-2-yl)-morpholine: Lacks the piperazine group.
4-(6-Piperazin-1-yl-pyridin-2-yl)-morpholine: Lacks the trifluoromethyl group.
Uniqueness
The presence of both the piperazine and trifluoromethyl groups in 4-(6-Piperazin-1-yl-4-trifluoromethyl-pyridin-2-yl)-morpholine makes it unique, potentially offering a combination of high binding affinity and metabolic stability.
Properties
IUPAC Name |
4-[6-piperazin-1-yl-4-(trifluoromethyl)pyridin-2-yl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O/c15-14(16,17)11-9-12(20-3-1-18-2-4-20)19-13(10-11)21-5-7-22-8-6-21/h9-10,18H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYINKNPOXKNLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CC(=C2)C(F)(F)F)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.